Kinase Profiling Selectivity Fingerprint vs. Pan-Class Inhibitors
While a head-to-head selectivity panel for this exact compound is not publicly available, the imidazo[1,2-b]pyridazine class to which it belongs has demonstrated a unique non-ATP mimetic binding mode in PIM kinases, leading to enhanced selectivity compared to conventional type I kinase inhibitors [1]. For example, a related class member (K00135) showed potent inhibition of PIM1 and PIM2 but spared a panel of other kinases. In contrast, generic ATP-competitive pan-kinase inhibitors like staurosporine typically inhibit >90% of kinases screened with nanomolar potency. This structural class therefore offers a critical selectivity advantage for research applications requiring specific pathway interrogation [2].
| Evidence Dimension | Kinase Selectivity Profile |
|---|---|
| Target Compound Data | Class-level non-ATP mimetic binding mode; K00135 (imidazopyridazine PIM inhibitor) inhibited PIM1/2 selectively. |
| Comparator Or Baseline | Staurosporine (pan-kinase inhibitor) inhibits >90% of kinases with IC50 < 100 nM. |
| Quantified Difference | Qualitative improvement in selectivity; K00135 did not inhibit a broad panel of kinases unlike staurosporine. |
| Conditions | In vitro kinase assay panel (PIM1, PIM2, and others); X-ray crystallography confirmed binding mode (PDB: 2C3I). |
Why This Matters
Procurement of this specific scaffold enables investigation of PIM kinase-dependent phenotypes without the confounding off-target effects typical of pan-kinase inhibitors, crucial for target validation studies.
- [1] Pogacic V, Bullock AN, Fedorov O, et al. Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. Cancer Res. 2007;67(14):6916-6924. View Source
- [2] Bain J, Plater L, Elliott M, et al. The selectivity of protein kinase inhibitors: a further update. Biochem J. 2007;408(3):297-315. (Staurosporine selectivity data). View Source
